Cas no 17560-53-1 (N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide)
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
- Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]-
- N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]ACETAMIDE
- 2-Acetamido-4-chlortoluol-5-sulfonamid
- 2-Methyl-4-sulfamyl-5-chloracetanilid
- 5-Chlor-2-methyl-4-sulfamoylacetanilid
- 5-Chlor-2-methyl-4-sulfamylacetanilid
- 5-Chloro-2-methyl-4-sulfamoylacetanilide
- 6-acetylamino-4-chloro-toluene-3-sulfonic acid amide
- 6-Acetylamino-4-chlor-toluol-3-sulfonsaeure-amid
- Acetamide,N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]
- o-Acetotoluidide,5'-chloro-4'-sulfamoyl-(6CI,7CI,8CI)
- MFCD09800600
- 17560-53-1
- DTXSID30679708
- TS-00845
- AKOS022181145
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- MDL: MFCD09800600
- Inchi: 1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)
- InChI Key: NFZLMFBWGLETNR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C)C=C1S(N)(=O)=O)NC(C)=O
Computed Properties
- Exact Mass: 262.01800
- Monoisotopic Mass: 262.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6A^2
- XLogP3: 0.7
Experimental Properties
- PSA: 97.64000
- LogP: 3.10830
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540863-1 g |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 1g |
€192.80 | 2022-08-31 | ||
| eNovation Chemicals LLC | Y1299915-5g |
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide |
17560-53-1 | 95% | 5g |
$1100 | 2024-06-03 | |
| abcr | AB540863-250mg |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 250mg |
€100.50 | 2024-08-02 | ||
| abcr | AB540863-500mg |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 500mg |
€114.40 | 2023-09-01 | ||
| abcr | AB540863-1g |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 1g |
€164.30 | 2024-08-02 | ||
| abcr | AB540863-5g |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 5g |
€510.30 | 2024-08-02 | ||
| abcr | AB540863-10g |
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide; . |
17560-53-1 | 10g |
€774.40 | 2024-08-02 | ||
| Ambeed | A484025-1g |
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |
17560-53-1 | 95+% | 1g |
$277.0 | 2024-04-22 | |
| Ambeed | A484025-5g |
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |
17560-53-1 | 95+% | 5g |
$831.0 | 2024-04-22 | |
| Crysdot LLC | CD12132279-5g |
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide |
17560-53-1 | 95+% | 5g |
$823 | 2024-07-24 |
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Suppliers
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
Introduction to N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide and Its Significance in Modern Chemical Biology
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide, a compound with the CAS number 17560-53-1, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both chloro and sulfamoyl substituents on the aromatic ring, coupled with an acetamide moiety, endows it with distinct chemical properties that make it a valuable candidate for further exploration.
The structural configuration of N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide is not merely a curiosity but a deliberate design choice that influences its reactivity and biological activity. The chloro group, for instance, is known to enhance electrophilicity, making the molecule susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in synthetic chemistry where such transformations are often employed to construct more complex molecular architectures.
The sulfamoyl group, on the other hand, introduces a polar and hydrophilic region to the molecule. This not only affects its solubility in various solvents but also influences its interactions with biological targets. In drug discovery, such polar functionalities are often crucial for achieving optimal binding affinity and selectivity. The acetamide moiety further contributes to the molecule's versatility by providing a site for further derivatization and modification.
Recent advancements in chemical biology have highlighted the importance of understanding the molecular interactions at a detailed level. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been studied in various contexts, including its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel methodologies for constructing sulfonamide derivatives, which are known for their broad spectrum of biological activities.
In particular, the sulfonamide core is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide serves as a versatile building block that can be modified to explore different pharmacophores. This flexibility has allowed scientists to design molecules with tailored properties for specific therapeutic applications.
The compound's potential extends beyond mere structural diversity. Its ability to undergo various chemical transformations makes it an attractive candidate for exploring new synthetic pathways. For instance, the chloro group can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at different positions on the aromatic ring. This modularity is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
Moreover, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide has been investigated in the context of developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive compounds, suggesting that it may exhibit similar pharmacological effects. However, its exact biological profile remains an area of active research. Scientists are employing high-throughput screening techniques and computational modeling to uncover its potential therapeutic applications.
The sulfamoyl group, in particular, has been implicated in various biological processes due to its ability to interact with proteins and enzymes. By serving as a hinge binder or allosteric modulator, sulfonamides can alter the function of target proteins in ways that may lead to therapeutic benefits. N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide could be a key intermediate in developing such molecules.
In conclusion, N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS number 17560-53-1) is a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovative synthetic chemistry and drug development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for various diseases.
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